molecular formula C12H10N4O2S B11512681 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

6-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B11512681
M. Wt: 274.30 g/mol
InChI Key: CLJWTLFPTBSAGI-UHFFFAOYSA-N
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Description

6-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: CHO

    Molecular Weight: 136.15 g/mol

    IUPAC Name: this compound

    CAS Registry Number: 493-09-4

Preparation Methods

Synthetic Routes: The synthetic routes for this compound involve intricate steps. One common method is the reaction between 1,4-benzodioxane-6-amine and appropriate reagents. For example, the reaction with 4-bromobenzenesulfonyl chloride yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide .

Industrial Production: Industrial-scale production methods may vary, but they typically involve efficient and scalable synthetic routes to achieve high yields.

Chemical Reactions Analysis

This compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction type. Major products formed from these reactions contribute to its versatility.

Scientific Research Applications

Chemistry:

Biology and Medicine: Industry:

    Materials Science: Its properties may find applications in materials science due to its diverse functional groups.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are no direct analogs, we can compare it to related compounds such as 1,4-benzodioxane and other triazoles.

Properties

Molecular Formula

C12H10N4O2S

Molecular Weight

274.30 g/mol

IUPAC Name

6-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C12H10N4O2S/c1-2-10-11(18-4-3-17-10)5-8(1)9-6-19-12-14-13-7-16(12)15-9/h1-2,5,7H,3-4,6H2

InChI Key

CLJWTLFPTBSAGI-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN4C=NN=C4SC3

Origin of Product

United States

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